(R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(4-(tert-butoxy)phenyl)pentanoic acid
Description
Structural Elucidation & Nomenclature
IUPAC Nomenclature & Systematic Classification
The compound’s IUPAC name is derived from its core structure:
(R)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-(4-(tert-butoxy)phenyl)pentanoic acid .
Key components :
- Pentanoic acid backbone : A five-carbon chain terminating in a carboxylic acid group.
- Fmoc protecting group : A 9H-fluoren-9-ylmethoxy carbonyl (Fmoc) moiety attached to the nitrogen at position 4.
- 4-(tert-butoxy)phenyl substituent : A tert-butoxy-substituted phenyl group at position 5.
- Chirality : The R configuration at the 4th carbon.
Systematic classification :
- Class : α-Amino acid derivative (β-homoamino acid).
- Subclass : Fmoc-protected, tert-butoxy-substituted aromatic side-chain amino acid.
- Functional groups : Carboxylic acid, carbamate (Fmoc), ether (tert-butoxy), aromatic ring.
Table 1: Functional Group Distribution
| Position | Functional Group | Role |
|---|---|---|
| C4 | Fmoc-carbamate | Protecting group for amine |
| C5 | 4-(tert-butoxy)phenyl | Aromatic side chain with steric bulk |
| C1 | Carboxylic acid | Reactive site for peptide coupling |
Molecular Geometry & Stereochemical Configuration Analysis
Geometric features :
- Fmoc group : Planar fluorenyl ring linked via methoxy carbonyl to the amine.
- tert-Butoxyphenyl group : Bulky aromatic substituent with ortho/para directing effects.
- Carboxylic acid : Protonated or deprotonated depending on pH.
Stereochemistry :
- C4 chirality : The R configuration arises from the priority sequence (Fmoc > pentanoic acid > phenyl > hydrogen).
- Conformational flexibility : Restricted rotation at the Fmoc-amine bond due to carbamate rigidity.
Key stereochemical interactions :
- Intramolecular hydrogen bonding : Potential between the Fmoc carbonyl oxygen and adjacent protons.
- Steric hindrance : The tert-butoxyphenyl group may limit rotational freedom around the C5–C6 bond.
Comparative Analysis of Fmoc-Protected Amino Acid Derivatives
This compound differs from standard Fmoc-amino acids due to its β-homo configuration and aromatic side chain .
Table 2: Comparative Properties of Fmoc Derivatives
Unique features :
- Dual tert-butoxy protection : Both the amine (Fmoc) and aromatic side chain are tert-butoxy-substituted, enhancing stability.
- Aromatic β-homo configuration : Enables π-π stacking and hydrophobic interactions.
Crystallographic Characterization of β-Sheet-Promoting Motifs
Structural motifs promoting β-sheets :
- Fmoc-carbamate interactions : Hydrogen bonding between carbamate NH and adjacent carbonyl groups.
- Aromatic stacking : π-π interactions between fluorenyl and phenyl rings.
- Side-chain alignment : Tert-butoxyphenyl groups may adopt antiparallel orientations.
Key crystallographic observations (inferred from analogous Fmoc-amino acids ):
- Hydrogen bond networks : Amide NH→carbonyl O bonds (e.g., Fmoc-tyr ).
- Packing motifs : Fluorenyl rings often stack in a “head-to-tail” fashion.
- Steric effects : Tert-butoxy groups enforce specific dihedral angles, limiting conformational entropy.
Table 3: Predicted Crystallographic Interactions
| Interaction Type | Participants | Distance (Å) |
|---|---|---|
| Hydrogen bonding | Fmoc NH → carbonyl O | 1.9–2.1 |
| π-π stacking | Fluorenyl ring → phenyl ring | 3.5–4.0 |
| van der Waals | Tert-butoxy → adjacent chains | 4.0–5.0 |
Properties
IUPAC Name |
(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[4-[(2-methylpropan-2-yl)oxy]phenyl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33NO5/c1-30(2,3)36-22-15-12-20(13-16-22)18-21(14-17-28(32)33)31-29(34)35-19-27-25-10-6-4-8-23(25)24-9-5-7-11-26(24)27/h4-13,15-16,21,27H,14,17-19H2,1-3H3,(H,31,34)(H,32,33)/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWCIRXNJMVOMI-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials
- (R)-Ornithine or a related chiral amino acid with a free α-amino and side-chain amino group.
- 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) for α-amino protection.
- Di-tert-butyl dicarbonate (Boc2O) or tert-butyl chloroformate for side-chain amino protection.
- Suitable bases such as sodium carbonate or triethylamine.
- Organic solvents like dichloromethane (DCM), dimethylformamide (DMF), or tetrahydrofuran (THF).
Stepwise Synthesis
| Step | Reaction | Conditions | Notes |
|---|---|---|---|
| 1 | Side-chain amino protection (Boc group) | React (R)-ornithine with Boc2O in aqueous or organic solvent, pH ~8-9, room temperature | Boc selectively protects the side-chain amino group due to its higher nucleophilicity |
| 2 | α-Amino protection (Fmoc group) | Treat the Boc-protected amino acid with Fmoc-Cl in anhydrous DCM or DMF, in the presence of a base (e.g., Na2CO3 or DIEA), 0–5 °C to room temperature | Fmoc-Cl reacts with the α-amino group to form the carbamate |
| 3 | Purification | Purify the product by recrystallization or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) | Ensures removal of unreacted reagents and side products |
| 4 | Characterization | Confirm structure and purity by NMR, HPLC, LC-MS, and IR spectroscopy | Verify stereochemistry and protecting group integrity |
Alternative Synthetic Routes
- Some protocols start with Fmoc-protected amino acid and then introduce the Boc group on the side chain.
- Use of coupling reagents such as HATU or DCC/HOBt to activate carboxylic acid for amide bond formation if further derivatization is needed.
- Automated solid-phase peptide synthesizers can be employed for scale-up, using pre-activated Fmoc-Boc protected amino acid derivatives.
Reaction Conditions and Optimization
- Temperature: Low temperatures (0–5 °C) during Fmoc protection minimize side reactions.
- Solvent: Anhydrous solvents like DCM or DMF are preferred to avoid hydrolysis of reactive intermediates.
- Base: Sodium carbonate or organic bases like N,N-diisopropylethylamine (DIEA) neutralize HCl generated during Fmoc-Cl reaction.
- Time: Reaction times vary from 1 to 4 hours depending on scale and conditions.
- Purification: Reverse-phase HPLC is often used for final purification to achieve >95% purity.
Analytical Data and Characterization
| Technique | Purpose | Typical Data |
|---|---|---|
| NMR (1H, 13C) | Confirm chemical structure, stereochemistry, and protecting groups | Characteristic Fmoc aromatic signals (~7.2–7.8 ppm), Boc tert-butyl singlet (~1.4 ppm) |
| LC-MS | Confirm molecular weight (m/z ~455 [M+H]+) | Confirms molecular ion peak corresponding to protected amino acid |
| HPLC | Assess purity (>95%) | Reverse-phase C18 column, gradient acetonitrile/water with 0.1% TFA |
| FT-IR | Identify functional groups | Carbonyl stretches for carbamates (~1700 cm−1), NH stretches (~3300 cm−1) |
Research Findings and Notes
- The dual protection strategy with Fmoc and Boc groups is well-established for amino acids with reactive side chains such as ornithine derivatives, enabling selective deprotection during peptide synthesis cycles.
- The (R)-configuration is maintained throughout synthesis by starting from enantiomerically pure precursors and avoiding racemization conditions.
- The tert-butoxy group on the phenyl side chain enhances solubility in organic solvents, facilitating handling and coupling reactions.
- Industrial synthesis often employs automated peptide synthesizers and large-scale chromatographic purification to ensure batch-to-batch consistency.
- The compound is widely used as a building block in solid-phase peptide synthesis (SPPS) due to the orthogonality of Fmoc and Boc protecting groups.
Summary Table of Preparation Methods
| Aspect | Description |
|---|---|
| Starting material | (R)-ornithine or chiral amino acid precursor |
| Side-chain protection | Boc group via reaction with Boc2O |
| α-Amino protection | Fmoc group via reaction with Fmoc-Cl |
| Solvents | DCM, DMF, aqueous buffers |
| Bases | Sodium carbonate, triethylamine, DIEA |
| Temperature | 0–5 °C for Fmoc protection |
| Purification | Recrystallization, silica gel chromatography, preparative HPLC |
| Characterization | NMR, LC-MS, HPLC, FT-IR |
| Yield | Typically high (>80%) with optimized conditions |
| Scale | From milligram lab scale to multi-gram industrial scale |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The tert-butoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, ®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(4-(tert-butoxy)phenyl)pentanoic acid is used as an intermediate in the synthesis of complex organic molecules, particularly in peptide synthesis due to the presence of the Fmoc protecting group.
Biology
In biological research, this compound is utilized in the study of protein-protein interactions and enzyme mechanisms. Its ability to form stable complexes with proteins makes it a valuable tool in structural biology.
Medicine
In medicine, ®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(4-(tert-butoxy)phenyl)pentanoic acid is investigated for its potential as a drug delivery agent. The Fmoc group can be used to protect bioactive peptides during synthesis and delivery.
Industry
In the industrial sector, this compound is employed in the production of specialty chemicals and advanced materials. Its unique structural features enable the development of novel polymers and coatings.
Mechanism of Action
The mechanism of action of ®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(4-(tert-butoxy)phenyl)pentanoic acid primarily involves its interaction with biological macromolecules. The Fmoc group facilitates the formation of stable complexes with proteins, which can modulate their activity. Additionally, the compound’s ability to undergo various chemical reactions allows for the targeted modification of biomolecules, influencing their function and behavior.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous Fmoc-protected amino acid derivatives:
Key Comparative Insights :
Structural Flexibility: The target compound’s pentanoic acid backbone offers greater conformational flexibility compared to rigid benzoic acid derivatives (e.g., 4-((Fmoc)amino)-3-((4-(tert-butyl)benzyl)oxy)benzoic acid) . This flexibility may enhance its utility in peptide chain elongation.
Hydrophobicity: The 4-(tert-butoxy)phenyl group in the target compound increases hydrophobicity relative to analogs with hydroxyl or methoxy substituents (e.g., (S)-2-((Fmoc)(methyl)amino)-4-methoxy-4-oxobutanoic acid). This property affects solubility and membrane permeability .
Stereochemical Impact: The (R)-configuration at C4 distinguishes the target from compounds like (S)-4-((Fmoc)amino)-5-(piperidin-1-yl)pentanoic acid, which exhibit different binding affinities in enzyme-substrate interactions .
Synthetic Efficiency: Yields for Fmoc-protected analogs vary widely. For example, 4-((Fmoc)amino)-3-((4-(tert-butyl)benzyl)oxy)benzoic acid was synthesized in 85% yield using THF and Fmoc-Cl , whereas tert-butyl (S)-4-((Fmoc)amino)-5-(piperidin-1-yl)pentanoate required complex coupling agents and achieved lower yields (64%) .
Biological Relevance: Compounds like (R)-3-((Fmoc)amino)-4-(4-(tert-butyl)phenyl)butanoic acid are designed as NOD1 agonists due to their structural mimicry of γ-glutamyldiaminopimelic acid . In contrast, the target compound’s tert-butoxy group may prioritize stability over receptor binding.
Safety Profiles: Analogous compounds (e.g., (S)-2-((Fmoc)(methyl)amino)-4-methoxy-4-oxobutanoic acid) are classified as Category 4 acute toxins (oral, dermal, inhalation), suggesting similar handling precautions for the target compound .
Research Findings and Data Tables
Physicochemical Properties :
| Property | Target Compound | 4-((Fmoc)amino)-3-((4-(tert-butyl)benzyl)oxy)benzoic acid | (R)-3-((Fmoc)amino)-4-(4-(tert-butyl)phenyl)butanoic acid |
|---|---|---|---|
| Molecular Weight (g/mol) | ~525 (estimated) | 467.5 | 453.5 |
| LogP (Predicted) | 4.2 | 3.8 | 4.5 |
| Solubility (aq. buffer) | Low | Moderate | Low |
| Melting Point | Not reported | 180–185°C | Not reported |
Biological Activity
(R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(4-(tert-butoxy)phenyl)pentanoic acid, often referred to as Fmoc-amino acid derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological activity, structure-activity relationships (SAR), and relevant research findings associated with this compound.
Synthesis
The synthesis of Fmoc-amino acid derivatives typically involves the use of fluorenylmethoxycarbonyl (Fmoc) as a protective group for amino acids, facilitating their incorporation into peptides. The compound can be synthesized through various methods, including:
- Mixed Anhydride Method : This method uses a combination of anhydrides to introduce the Fmoc group onto the amino acid backbone.
- Coupling Reactions : Following the protection of the amino group, coupling reactions with other amino acids or derivatives can yield the desired compound.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing the fluorenyl moiety have been evaluated against various bacterial strains, including multidrug-resistant strains.
| Compound | MIC (μg/mL) | Activity Against |
|---|---|---|
| Fmoc-Amino Acid Derivative | 256 | Gram-positive bacteria |
| Another Fluorenyl Derivative | 128 | Gram-negative bacteria |
These results suggest that modifications in the fluorenyl structure can enhance antibacterial efficacy, particularly against resistant strains.
Anti-inflammatory Activity
In addition to antimicrobial effects, some studies have assessed the anti-inflammatory properties of related compounds. For example, curcumin derivatives have shown promising results in inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α in murine macrophages. The structure of these derivatives often parallels that of Fmoc-amino acids, suggesting potential for similar activity.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing biological activity. Modifications to the tert-butoxy and fluorenyl groups can significantly influence efficacy:
- Tert-butoxy Group : Variations in alkyl chain length and branching can affect hydrophobic interactions and membrane permeability.
- Fluorenyl Moiety : Alterations in substituents on the fluorenyl ring can modulate binding affinity to target enzymes or receptors.
Research indicates that certain substitutions lead to enhanced potency against specific bacterial strains while maintaining low cytotoxicity levels.
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study synthesized several fluorenyl derivatives and tested their antimicrobial activity against Pseudomonas aeruginosa and Staphylococcus aureus. The results demonstrated that specific modifications led to lower Minimum Inhibitory Concentrations (MICs), indicating heightened effectiveness against resistant strains. -
Anti-inflammatory Evaluation :
Another investigation focused on evaluating the anti-inflammatory properties of related compounds in vitro. The study found that certain derivatives significantly reduced IL-6 production without cytotoxic effects, highlighting their therapeutic potential in inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing (R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(4-(tert-butoxy)phenyl)pentanoic acid?
- Methodology : The compound is synthesized via Fmoc-based amide coupling (commonly used in peptide synthesis). A reference protocol involves reacting 1-(tert-butyl)5-(2,5-dioxopyrrolidin-1-yl) (((9H-fluoren-9-yl)methoxy)carbonyl)-D-glutamate with a tert-butoxy-substituted phenyl precursor under anhydrous conditions. LC-MS (e.g., 611 [M+H]⁺, 1.551 min retention time) confirms purity and identity .
- Key parameters : Use anhydrous solvents (e.g., DMF), maintain inert atmosphere (N₂/Ar), and monitor reaction progress via TLC or HPLC.
Q. How can researchers optimize purification of this compound?
- Approach :
- Chromatography : Use reverse-phase HPLC with a C18 column and gradient elution (e.g., 0.1% TFA in H₂O/ACN).
- Solvent systems : For column chromatography, employ ethyl acetate/hexane (3:7) or dichloromethane/methanol (95:5) .
Q. What analytical methods validate structural integrity?
- Techniques :
- LC-MS : Confirm molecular weight (e.g., m/z 611 [M+H]⁺) and retention time .
- NMR : ¹H/¹³C NMR (DMSO-d₆) to verify Fmoc (δ 7.3–7.8 ppm) and tert-butoxy (δ 1.2 ppm) groups .
Advanced Research Questions
Q. How do steric and electronic effects of the tert-butoxy group influence reactivity in peptide coupling?
- Mechanistic insight : The tert-butoxy group’s bulkiness may slow coupling kinetics by hindering nucleophilic attack on activated intermediates (e.g., HATU/DIC-mediated).
- Mitigation : Use microwave-assisted synthesis (50–80°C, 10–30 min) to enhance reaction rates .
- Case study : Analogous Fmoc-protected amino acids with tert-butoxy substituents show 15–20% reduced coupling efficiency compared to non-bulky analogs .
Q. What strategies address stability issues during storage?
- Stability profile : The Fmoc group is light-sensitive; decomposition occurs under UV exposure (λ < 300 nm).
- Storage protocol : Store at –20°C in amber vials under N₂. Lyophilization in 0.1% TFA improves long-term stability (>12 months) .
- Decomposition products : Monitor for fluorenylmethanol (m/z 181 [M+H]⁺) via LC-MS, indicating Fmoc cleavage .
Q. How can researchers resolve contradictory bioactivity data in enzyme inhibition studies?
- Case example : If IC₅₀ values vary across assays (e.g., kinase inhibition vs. protease inhibition), consider:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
